Methyl 4-(2-butoxyethoxy)benzoate
Description
Methyl 4-(2-butoxyethoxy)benzoate (CAS: 16358-92-2) is a benzoic acid derivative characterized by a methyl ester group at the carboxylic acid position and a 2-butoxyethoxy substituent at the para position of the benzene ring. Its molecular formula is C₁₄H₂₀O₄, with a molecular weight of 264.31 g/mol (calculated from the formula). The compound is synthesized via esterification reactions, often involving the condensation of 4-(2-butoxyethoxy)benzoic acid with methanol under acidic or catalytic conditions. Purification typically employs flash column chromatography with chloroform as an eluent .
Properties
CAS No. |
52670-47-0 |
|---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
methyl 4-(2-butoxyethoxy)benzoate |
InChI |
InChI=1S/C14H20O4/c1-3-4-9-17-10-11-18-13-7-5-12(6-8-13)14(15)16-2/h5-8H,3-4,9-11H2,1-2H3 |
InChI Key |
MWMLTFXNZXBEJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(2-butoxyethoxy)benzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with 2-butoxyethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. Common acid catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of solid acid catalysts, such as zirconium-based catalysts, has been explored to enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-butoxyethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of nitro, halogen, or alkyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and alkyl halides for alkylation are commonly employed.
Major Products Formed
Oxidation: Formation of 4-(2-butoxyethoxy)benzoic acid.
Reduction: Formation of 4-(2-butoxyethoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 4-(2-butoxyethoxy)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the formulation of fragrances and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 4-(2-butoxyethoxy)benzoate involves its interaction with specific molecular targets. The ester linkage in the compound can be hydrolyzed by esterases, leading to the release of the active benzoic acid derivative. This hydrolysis process is crucial for its biological activity, as the released benzoic acid can interact with cellular targets and pathways .
Comparison with Similar Compounds
Benzoate Esters with Ether Substituents
Notes:
- The 2-butoxyethoxy group in the target compound imparts flexibility and moderate polarity, balancing solubility in organic solvents.
- Methyl 4-((2-formylphenoxy)methyl)benzoate includes a reactive aldehyde group, making it a key intermediate for further functionalization .
Benzoate Esters with Piperazine-Quinoline Moieties
Compounds C1–C7 from (e.g., Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1)) feature a piperazine-linked quinoline moiety at the para position. These derivatives exhibit:
- Higher molecular weights (e.g., C1: C₂₈H₂₅N₃O₃; MW: 463.52 g/mol) due to bulky substituents.
Benzoate Esters with Polar Functional Groups
Comparison :
Structural Analogs in Pharmaceutical Contexts
TAK-652 () incorporates a 2-butoxyethoxy-phenyl group but within a complex benzazocine-carboxamide framework. Key differences include:
- Molecular complexity : TAK-652 (MW: ~800 g/mol) is a macrocyclic antiviral agent, whereas this compound is a small-molecule ester.
Research Findings and Data Gaps
- Synthesis and Characterization : this compound’s synthesis follows standard esterification protocols, but detailed kinetic or thermodynamic data (e.g., melting point, logP) are absent in the provided evidence.
- Biological Activity: No direct studies on the target compound’s bioactivity are cited. However, piperazine-quinoline analogs (C1–C7) highlight the role of substituents in modulating biological interactions .
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